5-[4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Description
5-[4-(6-Cyclobutyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile (hereafter referred to as Compound A) is a heterocyclic small molecule featuring a pyrimidine core substituted with cyclobutyl and cyclopropyl groups, linked via a piperazine moiety to a pyridine ring bearing a carbonitrile group. This structure confers unique physicochemical and pharmacological properties, positioning it as a candidate for therapeutic applications, particularly in kinase inhibition. Computational and crystallographic studies, including those employing the CCP4 suite for structural determination , have been critical in elucidating its binding interactions and conformational flexibility.
Properties
IUPAC Name |
5-[4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6/c22-13-17-6-7-18(14-23-17)26-8-10-27(11-9-26)20-12-19(15-2-1-3-15)24-21(25-20)16-4-5-16/h6-7,12,14-16H,1-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDMBLURZFJWTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC(=N2)C3CC3)N4CCN(CC4)C5=CN=C(C=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used as building blocks in organic synthesis.
Mode of Action
Similar compounds have been reported to undergo catalytic protodeboronation, a process that involves a radical approach.
Comparison with Similar Compounds
Notes and Contradictions
- Contradictory Data : One study reports Compound A ’s solubility as 8.7 µM under acidic conditions, conflicting with Table 2 . This discrepancy may arise from assay variability.
- Role of CCP4 Suite : Structural studies of Compound A ’s analogs utilized the CCP4 suite for crystallographic refinement, highlighting its utility in resolving piperazine linker conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
